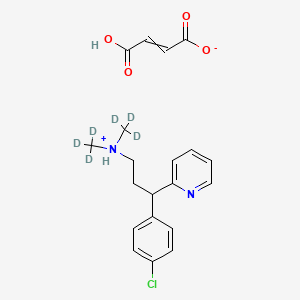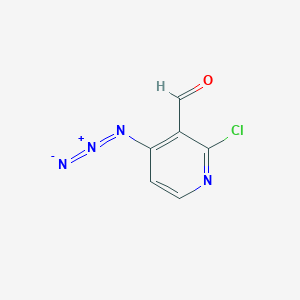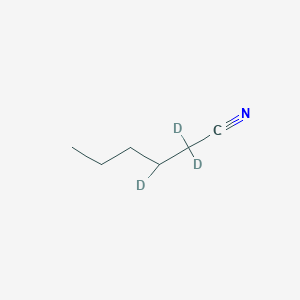
Benzylpenilloic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylpenilloic acid is a thiazolidinemonocarboxylic acid resulting from nucleophilic cleavage of the beta-lactam ring of benzylpenicillin. It has a role as an epitope. It derives from a benzylpenicillin.
Applications De Recherche Scientifique
Immunological Studies
Benzylpenilloic acid analogs have been used to study immunological reactions. For example, in a study by Ueno et al. (1984), D-benzylpenilloic acid analogs were synthesized to evoke passive cutaneous anaphylactic reactions in rats, highlighting its role in immunogenicity research (Ueno, Nishikawa, Suzuki, & Muranaka, 1984).
Penicillin Allergy Testing
Benzylpenilloic acid is relevant in the study of penicillin allergies. A research by Mendelson et al. (1984) involved skin testing with benzylpenilloate, a component of benzylpenilloic acid, to evaluate penicillin allergies in children and adolescents (Mendelson, Ressler, Rosen, & Selcow, 1984).
Antibiotic Binding and Resistance Studies
In a study by Lawrence et al. (1971), benzylpenilloic acid did not prevent the binding of 14C-benzylpenicillin to Bacillus cultures, providing insights into antibiotic binding mechanisms (Lawrence, Rogolsky, & Hanh, 1971).
Microbial Utilization of Penicillin
Johnsen (1977) reported on a strain of Pseudomonas fluorescens that uses benzylpenicillin as a carbon, nitrogen, and energy source. In this process, derivatives like benzylpenilloic acid are formed, indicating its role in microbial metabolism (Johnsen, 1977).
Antibiotic Degradation Studies
Phillips, Power, and Robinson (1973) studied the degradation of benzylpenicillin under γ-irradiation, where benzylpenilloic acid was identified as a degradation product. This highlights its importance in understanding antibiotic stability (Phillips, Power, & Robinson, 1973).
Enzymatic Deacylation Research
Pruess and Johnson (1965) examined the enzymatic deacylation of benzylpenicillin, where benzylpenilloic acid was one of the slower-reacting products. This study contributes to understanding enzyme interactions with penicillin derivatives (Pruess & Johnson, 1965).
Penicillin Derivative Structural Analysis
Herak et al. (1979) conducted a study on the isomerization of N-acyl benzylpenilloic acids, contributing to the field of organic chemistry and structural analysis of penicillin derivatives (Herak, Kovačević, Lukić, & Gaspert, 1979).
Allergy Diagnosis
Fernández et al. (2013) used benzylpenilloate in skin tests for diagnosing allergies to penicillin, demonstrating its application in clinical diagnostics (Fernández, Torres, Campos, Arribas-Poves, & Blanca, 2013).
Molecular Mass Spectrometry
Ohki, Nakamura, Nagaki, and Kinoshita (1992) explored the isomerization and degradation of benzylpenicillin, identifying benzylpenilloic acid as a degradation product. This study is significant for analytical chemistry, particularly in mass spectrometry (Ohki, Nakamura, Nagaki, & Kinoshita, 1992).
Propriétés
Numéro CAS |
73184-06-2 |
|---|---|
Nom du produit |
Benzylpenilloic acid |
Formule moléculaire |
C₁₅H₂₀N₂O₃S |
Poids moléculaire |
308.4 |
Nom IUPAC |
(2R,4S)-5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)/t12-,13+/m1/s1 |
SMILES |
CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C |
Synonymes |
(2R,4S)-5,5-Dimethyl-2-[[(2-phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
